molecular formula C11H17BrS B12603775 Benzyl(diethyl)sulfanium bromide CAS No. 647843-16-1

Benzyl(diethyl)sulfanium bromide

Cat. No.: B12603775
CAS No.: 647843-16-1
M. Wt: 261.22 g/mol
InChI Key: CXIMZHRECHYZDY-UHFFFAOYSA-M
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Description

Benzyl(diethyl)sulfanium bromide is an organic compound that belongs to the class of sulfonium salts It is characterized by the presence of a benzyl group attached to a sulfur atom, which is further bonded to two ethyl groups, and a bromide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(diethyl)sulfanium bromide can be synthesized through the alkylation of diethyl sulfide with benzyl bromide. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl sulfide, followed by the addition of benzyl bromide to form the sulfonium salt. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl(diethyl)sulfanium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

    Substitution: Products include various substituted sulfonium salts.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include the corresponding sulfide.

Scientific Research Applications

Benzyl(diethyl)sulfanium bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing benzyl groups into molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential antimicrobial and anticancer properties.

    Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable sulfonium salts.

Mechanism of Action

The mechanism of action of Benzyl(diethyl)sulfanium bromide involves the formation of a sulfonium ylide intermediate. This intermediate can undergo various reactions, such as nucleophilic attack or cycloaddition, depending on the reaction conditions and the nature of the reactants. The sulfonium ylide is generated by the deprotonation of the sulfonium salt with a strong base, followed by the reaction with an electrophile.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(triethyl)sulfonium bromide
  • Dimethylsulfonium bromide
  • Trimethylsulfonium bromide

Uniqueness

Benzyl(diethyl)sulfanium bromide is unique due to the presence of both benzyl and diethyl groups attached to the sulfur atom. This structural feature imparts distinct reactivity and stability compared to other sulfonium salts. The benzyl group provides additional steric hindrance and electronic effects, which can influence the compound’s reactivity in various chemical reactions.

Properties

CAS No.

647843-16-1

Molecular Formula

C11H17BrS

Molecular Weight

261.22 g/mol

IUPAC Name

benzyl(diethyl)sulfanium;bromide

InChI

InChI=1S/C11H17S.BrH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H/q+1;/p-1

InChI Key

CXIMZHRECHYZDY-UHFFFAOYSA-M

Canonical SMILES

CC[S+](CC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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